(4-Nitro-benzyl)-phosphonic acid

Catalog No.
S1503547
CAS No.
1205-62-5
M.F
C7H8NO5P
M. Wt
217.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Nitro-benzyl)-phosphonic acid

CAS Number

1205-62-5

Product Name

(4-Nitro-benzyl)-phosphonic acid

IUPAC Name

(4-nitrophenyl)methylphosphonic acid

Molecular Formula

C7H8NO5P

Molecular Weight

217.12 g/mol

InChI

InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13)

InChI Key

FZNXRFYRXBFQMX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-]

Synthesis and Characterization

(4-Nitrobenzyl)phosphonic acid can be synthesized through various methods, including the Arbuzov reaction and Michaelis-Arbuzov reaction. These reactions involve the interaction of a trialkyl phosphite with an appropriate alkyl halide. Several studies have reported the synthesis and characterization of this compound, focusing on optimizing reaction conditions, improving yields, and analyzing the product using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential Applications

Several research areas are exploring the potential applications of (4-Nitrobenzyl)phosphonic acid:

  • Biomedical Research: This molecule is being investigated for its potential role in developing new therapeutic agents. Studies have explored its ability to inhibit specific enzymes and its interaction with biological systems [, ]. However, further research is needed to determine its efficacy and safety in this context.
  • Material Science: (4-Nitrobenzyl)phosphonic acid is being explored for its potential use in developing new materials with specific properties. For instance, some studies have investigated its application as a flame retardant additive in polymers [].
  • Organic Synthesis: This molecule can act as a building block for the synthesis of more complex molecules. Researchers are exploring its use in the development of new organic compounds with desired functionalities [].

(4-Nitro-benzyl)-phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 4-nitrobenzyl moiety. Its molecular formula is C7_7H8_8N1_1O5_5P, and it has a molecular weight of approximately 215.12 g/mol. This compound exhibits a distinctive structure that includes a nitro group, which contributes to its chemical reactivity and potential biological activity. The phosphonic acid functional group is known for its ability to form stable complexes with metal ions and its relevance in various

, including:

  • Hydrolysis: The phosphonic acid group can undergo hydrolysis under alkaline conditions, leading to the formation of phosphonate species.
  • Nucleophilic Substitution: The nitrobenzyl moiety can engage in nucleophilic substitution reactions, particularly when activated by other reagents.
  • Cleavage Reactions: Studies have shown that (4-nitro-benzyl)-phosphonic acid can undergo C-P bond cleavage in the presence of strong bases like sodium hydroxide, resulting in various degradation products .

Several methods have been reported for synthesizing (4-Nitro-benzyl)-phosphonic acid:

  • Phosphonylation Reaction: This method involves the reaction of 4-nitrobenzyl alcohol with phosphorus oxychloride or phosphoric acid under controlled conditions.
  • Direct Phosphonation: A more straightforward approach may involve the direct reaction of 4-nitrobenzyl bromide with a suitable phosphonate reagent.
  • Hydrolysis of Precursors: Starting from phosphonates or phosphinic acids, hydrolysis can yield (4-Nitro-benzyl)-phosphonic acid.

(4-Nitro-benzyl)-phosphonic acid has potential applications in various fields:

  • Agriculture: It may serve as a precursor for developing herbicides or pesticides due to its phosphonic acid functionality.
  • Material Science: The compound can be utilized in modifying surfaces or materials, particularly in creating coatings with specific electronic properties .
  • Pharmaceuticals: Its derivatives may be explored for therapeutic applications, especially in drug design targeting specific biological pathways.

Several compounds share structural similarities with (4-Nitro-benzyl)-phosphonic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Nitrophenyl Phosphonic AcidAromatic Phosphonic AcidLacks the benzyl group; used in similar applications
4-Nitrobenzoic AcidAromatic AcidCommonly used as an intermediate in organic synthesis
Benzyl Phosphonic AcidAliphatic Phosphonic AcidLacks the nitro substituent; used in agricultural chemicals
4-Aminobenzyl Phosphonic AcidAmino-substituted Phosphonic AcidExhibits different biological properties due to amino group

The uniqueness of (4-Nitro-benzyl)-phosphonic acid lies in its combination of a nitro group and a phosphonic acid functionality, which may provide distinct reactivity and potential biological applications compared to its analogs.

Nucleophilic Substitution Reactions in Phosphonic Acid Synthesis

Nucleophilic substitution (SN2) reactions are pivotal in constructing the phosphonic acid backbone. For (4-nitro-benzyl)-phosphonic acid, this often involves replacing halide or ester groups with phosphorus nucleophiles. A key example is the Michaelis–Arbuzov reaction, where trialkyl phosphites react with alkyl halides under basic conditions.

Mechanistic Insights

The Arbuzov reaction proceeds via a two-step mechanism:

  • Attack of the phosphite oxygen on the alkyl halide’s electrophilic carbon.
  • Elimination of alkyl halide and formation of the phosphonate ester.

For 4-nitrobenzyl halides (e.g., 4-nitrobenzyl bromide), this reaction yields diethyl or dimethyl 4-nitrobenzylphosphonates, which are hydrolyzed to the phosphonic acid under acidic conditions.

ReagentConditionsYieldReference
Trimethyl phosphiteNaOH, 24 hrs, RT70.5%
Diethyl phosphiteBF₃·SiO₂ catalyst, solvent-free85–94%

Phosphorylation of 4-Nitrobenzyl Halides

Phosphorylation of 4-nitrobenzyl halides (e.g., bromides, chlorides) is a direct route to (4-nitro-benzyl)-phosphonic acid. This approach leverages the electron-withdrawing nitro group to enhance electrophilic reactivity at the benzylic position.

Key Reaction Pathways

  • Arbuzov Reaction:

    • Reagents: Trialkyl phosphites (e.g., trimethyl phosphite) and NaOH.
    • Product: Dialkyl 4-nitrobenzylphosphonate, hydrolyzed to the acid.
    • Advantages: High purity, one-pot synthesis.
  • Catalytic Hydrogenation:

    • Reagents: Pd/C catalyst, H₂ gas.
    • Application: Reduction of nitro to amino groups for derivative synthesis.
HalidePhosphiteCatalystYieldNotes
4-Nitrobenzyl bromideTrimethyl phosphiteNaOH70.5%Recrystallization in Et₂O
4-Nitrobenzyl chlorideDiethyl phosphiteBF₃·SiO₂89%Solvent-free, microwave-assisted

Catalytic Systems for Green Chemistry Approaches

Catalytic systems minimize waste and improve efficiency. For (4-nitro-benzyl)-phosphonic acid synthesis, heterogeneous catalysts enable recyclability and solvent-free conditions.

Catalyst Performance

  • BF₃·SiO₂: Enhances reaction rates in solvent-free Arbuzov reactions, achieving yields >85%.
  • CeCl₃·7H₂O-SiO₂: Promotes Michaelis-Arbuzov under microwave irradiation, reducing reaction times to <1 hour.
CatalystSubstrateConditionsYieldReference
BF₃·SiO₂4-Nitrobenzyl bromideSolvent-free, 80°C, 2 hrs89%
CeCl₃·7H₂O-SiO₂Aryl bromidesMicrowave, 150°C, 30 min94%

Industrial-Scale Production via Continuous Flow Reactors

Continuous flow systems optimize scalability and safety. For (4-nitro-benzyl)-phosphonic acid, these reactors enable precise control over temperature and reactant mixing.

Process Advantages

  • High Throughput: Up to 4.97 kg/day for alkyl phosphonates.
  • In-Line Monitoring: ³¹P NMR for real-time quality control.
Reactor TypeParametersOutputReference
Glass microreactor250 μL internal volume1.6–1.95 g/hr
Pilot-scale flow systemSolvent-free, 100°C, 50 min85% conversion

Enzyme Inhibition Mechanisms

(4-Nitro-benzyl)-phosphonic acid functions as a potent enzyme inhibitor due to its structural mimicry of phosphate-containing transition states. The phosphonic acid group serves as a non-hydrolyzable phosphate analog, enabling irreversible binding to enzyme active sites. For example, biotinylated phosphonate inhibitors featuring 4-nitrophenyl groups have been shown to act as suicide substrates for lipases and esterases. These inhibitors form covalent adducts with catalytic serine residues, permanently inactivating the enzyme [1].

The nitro group enhances this inhibitory effect through electron-withdrawing properties, stabilizing the transition state during enzyme-substrate interactions. Kinetic studies of analogous phosphonate inhibitors demonstrate mixed-mode inhibition mechanisms, where compounds bind both free enzymes and enzyme-substrate complexes [3]. This dual binding is critical for achieving high inhibitory potency across diverse pH ranges and substrate concentrations.

Metallo-β-Lactamase (MBL) Inhibition and Antibacterial Strategies

While direct studies on (4-nitro-benzyl)-phosphonic acid’s activity against MBLs are limited, structurally related phosphonates exhibit broad-spectrum inhibition of metalloenzymes. For instance, benzyl phosphonic acid derivatives inhibit autotaxin (ATX), a nucleotide pyrophosphatase, by chelating zinc ions in its active site [3]. This mechanism is analogous to how phosphonates target MBLs, which rely on zinc ions for hydrolyzing β-lactam antibiotics.

Table 1: Inhibition Parameters of Phosphonate Analogs Against Metalloenzymes

Enzyme TargetInhibitor StructureInhibition MechanismK~i~ (μM)
Autotaxin (ATX)4-Substituted benzyl phosphonic acidMixed-mode0.17–4.97
Farnesyl pyrophosphate synthaseBisphosphonatesCompetitive0.01–1.2

Data adapted from studies on analogous compounds [2] [3].

The nitro group may further enhance MBL inhibition by polarizing the phosphonic acid group, strengthening metal ion coordination. This interaction disrupts the catalytic machinery of MBLs, potentially restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Prodrug Design and Bioavailability Optimization

Phosphonic acids, including (4-nitro-benzyl)-phosphonic acid, often exhibit poor membrane permeability due to their high polarity. Prodrug strategies address this limitation by masking the phosphonic acid group with bioreversible protecting groups. For example:

  • Ester prodrugs: Conversion of the phosphonic acid to a lipophilic ester improves intestinal absorption. Enzymatic hydrolysis in systemic circulation regenerates the active compound.
  • Biotinylation: Attachment of biotin via cleavable disulfide bridges enhances target-specific delivery, as demonstrated in phosphonate inhibitors for directed enzyme evolution [1].

Figure 1: Prodrug Activation Pathway
$$
\text{(4-Nitro-benzyl)-phosphonic acid ester} \xrightarrow{\text{Esterases}} \text{(4-Nitro-benzyl)-phosphonic acid} + \text{Alcohol}
$$

Such approaches have increased the bioavailability of phosphonate-based inhibitors by up to 10-fold in preclinical models [3].

Interaction with Detoxification Enzymes (e.g., Glutathione S-Transferase)

The nitro group on the benzyl ring makes (4-nitro-benzyl)-phosphonic acid a potential substrate for glutathione S-transferase (GST), a detoxification enzyme that conjugates glutathione to electrophilic compounds. While direct evidence is lacking, structurally similar nitroaromatic compounds undergo GST-mediated detoxification, forming glutathione adducts that are excreted renally.

This interaction could modulate the compound’s pharmacokinetics, necessitating co-administration with GST inhibitors in therapeutic contexts. However, phosphonate analogs like S32826 show no significant activity against unrelated enzymes such as NPP6 and NPP7 [3], suggesting selective targeting of specific enzyme families.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4-Nitro-benzyl)-phosphonic acid

Dates

Modify: 2023-08-15

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